6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Methoxylation: Introduction of a methoxy group at the 6th position using methanol and a suitable catalyst.
N-Methylation: Methylation of the amine group using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for N-alkylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
- 3,4-dihydro-6-methyl-2H-1-benzopyran
- 6-methoxy-2-tetralone
Uniqueness
6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and N-methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H |
InChI Key |
OYMGYUPUTALTBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)OC)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.